Viskaldix - 71789-16-7

Viskaldix

Catalog Number: EVT-1538202
CAS Number: 71789-16-7
Molecular Formula: C28H40ClN5O5S
Molecular Weight: 594.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Viskaldix is commercially available in tablet form, with common dosages including 10 mg of pindolol and 5 mg of clopamide per tablet. It is primarily prescribed for patients with hypertension or conditions requiring beta-blockade and diuretic therapy .

Classification
  • Pharmacological Class: Combination of beta-blocker (pindolol) and diuretic (clopamide).
  • Indications: Hypertension, anxiety disorders, fluid retention.
Synthesis Analysis

The synthesis of Viskaldix involves the chemical combination of pindolol and clopamide. While specific synthetic routes for this combination are not extensively detailed in available literature, the individual synthesis pathways for each component can be outlined.

Methods

  1. Pindolol Synthesis:
    • Typically involves the condensation of appropriate aromatic compounds with side chains that introduce the necessary beta-blocking properties.
  2. Clopamide Synthesis:
    • Generally synthesized through reactions involving thiazide derivatives, which are modified to enhance their diuretic efficacy.

Technical Details

The synthesis processes may involve multiple steps including condensation reactions, hydrolysis, and purification stages to yield high-purity active pharmaceutical ingredients suitable for formulation into tablets.

Molecular Structure Analysis

Structure

  • Pindolol: C15H21N3O2
  • Clopamide: C13H12ClN3O3S

Data

  • Pindolol:
    • Molecular Weight: 275.35 g/mol
    • InChI Key: XWQZKJXHMLXHQA-UHFFFAOYSA-N
  • Clopamide:
    • Molecular Weight: 327.77 g/mol
    • InChI Key: KZQKZJYQYQFLGA-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

The primary reactions relevant to Viskaldix involve the pharmacokinetic interactions between pindolol and clopamide within the body rather than chemical reactions in synthetic pathways.

  1. Beta-Adrenergic Blockade: Pindolol competes with catecholamines at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  2. Diuretic Action: Clopamide inhibits sodium reabsorption in the distal convoluted tubule, promoting diuresis.

Technical Details

Mechanism of Action

The mechanism of action for Viskaldix is multifaceted due to its dual composition:

  1. Pindolol Mechanism:
    • Acts as a non-selective beta-blocker, inhibiting beta-1 and beta-2 adrenergic receptors.
    • Reduces heart rate and myocardial oxygen demand.
  2. Clopamide Mechanism:
    • Inhibits sodium reabsorption at the renal tubules.
    • Increases urine output, thereby lowering blood volume and blood pressure.

Process

The synergistic effect of these two mechanisms results in enhanced antihypertensive efficacy compared to either drug used alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water (for clopamide) and organic solvents (for pindolol).

Chemical Properties

  • Stability: Both components exhibit stability under normal storage conditions but should be protected from light and moisture.
  • pH Range: Stable within a physiological pH range.
Applications

Viskaldix is primarily used in clinical settings for:

  • Management of Hypertension: Effective in lowering blood pressure through combined mechanisms.
  • Treatment of Anxiety Disorders: Pindolol's anxiolytic properties contribute to its use in anxiety management.
  • Fluid Retention Management: Clopamide aids in reducing excess fluid accumulation in patients with heart failure or renal issues.

This compound exemplifies a strategic approach to pharmacotherapy by leveraging the complementary actions of its active ingredients to address complex health issues effectively.

Introduction to Viskaldix in Hypertension Management

Pharmacological Composition: Pindolol and Clopamide Synergy

The therapeutic efficacy of Viskaldix stems from the complementary mechanisms of its two active components, which target distinct physiological pathways involved in blood pressure regulation:

  • Pindolol (10mg): A non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA). It competitively antagonizes catecholamine binding at both β₁-adrenergic receptors (predominantly in cardiac tissue) and β₂-adrenergic receptors (present in vascular and bronchial smooth muscle). This blockade reduces heart rate, decreases cardiac output, and inhibits renin release from the juxtaglomerular apparatus, thereby diminishing activity of the renin-angiotensin-aldosterone system (RAAS). Unlike some beta-blockers, pindolol's partial agonist activity (ISA) provides modest receptor stimulation that may mitigate adverse effects such as bradycardia and lipid metabolism disturbances [1] [10].

  • Clopamide (5mg): A sulfonamide-derived diuretic with thiazide-like properties that acts primarily on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride cotransporter (NCC), promoting excretion of sodium, chloride, and water. This natriuretic effect reduces plasma volume and peripheral vascular resistance. Additionally, clopamide induces mild vasodilation through mechanisms potentially involving potassium channel activation and calcium desensitization in vascular smooth muscle cells [1] [9].

The mechanistic synergy emerges from clopamide's activation of neurohormonal systems (particularly RAAS and sympathetic nervous system), which pindolol concurrently suppresses. Conversely, compensatory sodium retention associated with beta-blockade is counteracted by clopamide's diuretic action. Pharmacodynamic studies demonstrate that this combination produces greater reductions in systolic and diastolic blood pressure than either component administered alone, with clinical effects apparent within one week of initiation [1] [3] [4].

Table 1: Pharmacological Profile of Viskaldix Components

ParameterPindololClopamide
Pharmacological ClassNon-selective beta-blocker with ISAThiazide-like diuretic
Primary MechanismBeta-adrenergic receptor antagonismNa⁺-Cl⁻ cotransporter inhibition
Cardiovascular Effects↓ Heart rate, ↓ Cardiac output, ↓ Renin release↓ Plasma volume, ↓ Peripheral vascular resistance
Key Synergistic ActionsCounters RAAS activation from diuresisPrevents fluid retention from beta-blockade
Onset of Action1-2 hours2-4 hours
Duration of Effect24 hours24 hours

Historical Development of Fixed-Dose Combination Antihypertensives

The development of Viskaldix occurred within the broader historical context of evolving hypertension management paradigms:

  • Early Combination Rationale (1960s-1970s): Initial FDC antihypertensives emerged from clinical observations that hypertension often required multiple pharmacological approaches. The scientific foundation was laid by the recognition that diuretics and beta-blockers targeted complementary pressor mechanisms. Early combinations often paired thiazide diuretics with reserpine or hydralazine, but these were limited by adverse effect profiles. The pairing of diuretics with beta-blockers represented a second-generation approach that gained prominence in the 1970s, with Viskaldix (pindolol/clopamide) receiving clinical evaluation during this period alongside combinations like atenolol/chlorthalidone [2] [4].

  • Viskaldix Clinical Validation: Clinical studies in the late 1970s and early 1980s established the efficacy profile of the pindolol/clopamide combination. A pivotal two-year study involving patients with moderate hypertension demonstrated that a mean dose of 2 tablets daily (20mg pindolol/10mg clopamide) produced significant and sustained blood pressure reductions in 93% of participants (14 of 15 patients), with no development of tolerance. Hemodynamic assessments revealed decreased heart volume alongside maintained cardiac output, suggesting favorable cardiovascular remodeling [4]. Bulgarian research further reinforced these findings, reporting blood pressure reductions exceeding 10 mm Hg in diastolic measurements in two-thirds of patients across hypertension stages I-III [3].

  • Evolution of FDC Principles: The development of Viskaldix contributed to establishing key pharmacological principles for FDC design, including: (1) utilization of components with complementary mechanisms; (2) pharmacokinetic compatibility with similar half-lives (both pindolol and clopamide provide 24-hour coverage); and (3) dose optimization to balance efficacy and safety. This period also saw the emergence of clinical trial methodologies specifically designed to evaluate combination therapies, moving beyond simple efficacy assessments to include hemodynamic measurements and long-term outcome evaluations [3] [4] [6].

Table 2: Timeline of Fixed-Dose Combination Antihypertensive Development

Time PeriodDevelopment MilestoneRepresentative Agents
1950s-1960sEarly diuretic/vasodilator combinationsHydrochlorothiazide + Hydralazine
1970sDiuretic/beta-blocker combinationsClopamide + Pindolol (Viskaldix), Chlorthalidone + Atenolol
1980s-1990sACE inhibitor combinationsCaptopril + Hydrochlorothiazide
2000s-PresentTriple combinations & cardiovascular risk reductionARB + CCB + Diuretic

Regulatory Approvals and Global Adoption Patterns

The regulatory pathway and geographical adoption of Viskaldix reflect both scientific and healthcare system considerations:

  • Regulatory Strategies: Viskaldix received approval in multiple jurisdictions during the late 1970s and 1980s under regulatory frameworks that recognized the therapeutic rationale for established antihypertensive combinations. Contemporary regulatory approaches for such FDCs have evolved significantly, with current FDA guidance allowing streamlined development pathways for combinations with established monotherapy components. Specifically, the 505(b)(2) regulatory pathway permits reliance on existing safety and efficacy data for the individual components, potentially requiring only a single Phase 3 trial demonstrating contribution of each component to the combination's effect. Modern approaches accept partial factorial designs comparing the FDC to each component at the planned dosage rather than requiring full factorial studies [8].

  • Global Adoption and Prescribing Patterns: Viskaldix achieved notable adoption in European markets and select Asian countries, with distribution documented in the United Kingdom, Poland, Bulgaria, Russia, and Pakistan. Its inclusion in the UK's Drugs.com formulary and Pakistan's Healthwire pharmacy network reflects ongoing utilization in these regions. Prescribing trends historically favored FDCs like Viskaldix particularly in settings where: (1) simplified regimens improved adherence in moderate-to-severe hypertension; (2) healthcare systems emphasized cost containment through generic utilization; and (3) clinical guidelines recognized the therapeutic rationale for initial combination therapy in higher-risk patients. However, contemporary antihypertensive FDC prescribing increasingly favors combinations incorporating RAAS inhibitors (ACE inhibitors or ARBs) with calcium channel blockers or diuretics, reflecting guideline updates emphasizing specific risk reduction benefits [1] [3] [9].

  • Therapeutic Positioning: In regions where it remains available, Viskaldix occupies a specific niche in hypertension management algorithms, often reserved for patients who respond inadequately to first-line monotherapies or who demonstrate specific hemodynamic profiles benefiting from its dual mechanism. Contemporary research on FDC safety has highlighted the importance of prescriber education to prevent therapeutic duplication (e.g., unintentional co-prescription of additional beta-blockers or diuretics), which occurs more frequently with FDCs than separate component prescriptions (adjusted RR 2.06, 95% CI 1.64-2.60) [6].

Table 3: Global Adoption Patterns of Pindolol/Clopamide (Viskaldix)

RegionAdoption StatusKey Considerations
United KingdomFormulary listed with prescribing guidelinesHistorical use with ongoing availability through specialized pharmacies
Eastern EuropeEstablished use in Bulgaria, Poland, RussiaReflected in regional clinical studies from the 1980s
Pakistan/South AsiaAvailable through pharmacy networksMarketed as cost-effective generic formulation
United StatesNot FDA-approvedRegulatory focus shifted toward RAAS-based combinations
Western EuropeVariable availability by countryDeclining use in favor of newer guideline-recommended combinations

Properties

CAS Number

71789-16-7

Product Name

Viskaldix

IUPAC Name

4-chloro-N-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C28H40ClN5O5S

Molecular Weight

594.2 g/mol

InChI

InChI=1S/C14H20ClN3O3S.C14H20N2O2/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);3-7,10-11,15-17H,8-9H2,1-2H3/t9-,10+;

InChI Key

MDPWVQYJTOOQRZ-JMVWIVNTSA-N

SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Synonyms

clopamide - pindolol
clopamide, pindolol drug combination
Viskaldix
VKB-105

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.